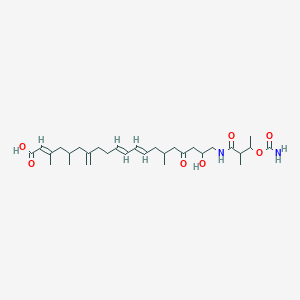
Kalimantacin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kalimantacin B is a polyketide antibiotic known for its potent and selective activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound is produced by the bacterium Pseudomonas fluorescens and is part of a family of antibiotics that also includes batumin . Kalimantacin B is characterized by its complex structure and significant bioactivity, making it a subject of interest in the development of new therapeutic agents .
Preparation Methods
Kalimantacin B is synthesized via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway . The biosynthesis involves multiple enzymatic steps, including the incorporation of various building blocks and modifications by tailoring enzymes . The industrial production of Kalimantacin B typically involves the fermentation of Pseudomonas fluorescens cultures under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Kalimantacin B undergoes several types of chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include various oxidized and reduced derivatives of Kalimantacin B, which can be further analyzed for their bioactivity .
Scientific Research Applications
Kalimantacin B has a wide range of scientific research applications. In chemistry, it is used as a model compound to study polyketide biosynthesis and enzyme mechanisms . In biology, it serves as a tool to investigate bacterial resistance mechanisms and the role of polyketides in microbial ecology . In medicine, Kalimantacin B is being explored for its potential as a therapeutic agent against antibiotic-resistant bacterial infections . Additionally, it has industrial applications in the development of new antibiotics and other bioactive compounds .
Mechanism of Action
The mechanism of action of Kalimantacin B involves the inhibition of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis . By binding to FabI, Kalimantacin B disrupts the production of fatty acids, leading to the inhibition of bacterial growth . This mechanism is particularly effective against Staphylococcus species, making Kalimantacin B a valuable antibiotic .
Comparison with Similar Compounds
Kalimantacin B is similar to other polyketide antibiotics such as mupirocin and bacillaene . it is unique in its specific activity against Staphylococcus species and its biosynthetic pathway . Other similar compounds include batumin, which shares the same molecular structure and bioactivity as Kalimantacin B . The uniqueness of Kalimantacin B lies in its selective antibacterial activity and its potential for use in combating antibiotic-resistant infections .
Properties
CAS No. |
174513-95-2 |
|---|---|
Molecular Formula |
C30H48N2O7 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2E,10E,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid |
InChI |
InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7+,11-9+,23-17+ |
InChI Key |
GENAAYFYLGYPIQ-JOPGMDTFSA-N |
SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Isomeric SMILES |
CC(C/C=C/C=C/CCC(=C)CC(C)C/C(=C/C(=O)O)/C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Canonical SMILES |
CC(CC=CC=CCCC(=C)CC(C)CC(=CC(=O)O)C)CC(=O)CC(CNC(=O)C(C)C(C)OC(=O)N)O |
Synonyms |
kalimantacin A kalimantacin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















